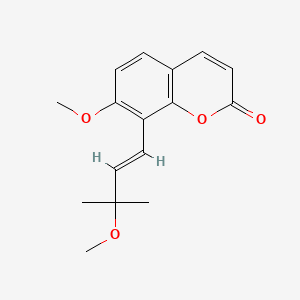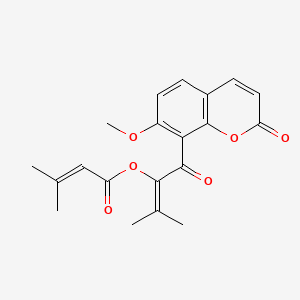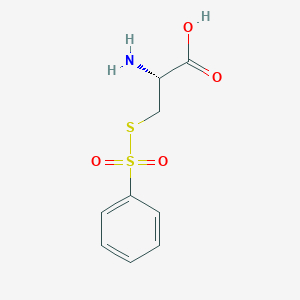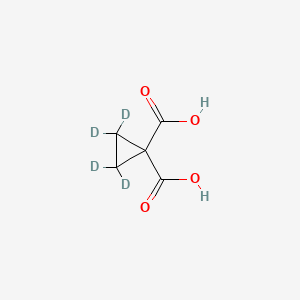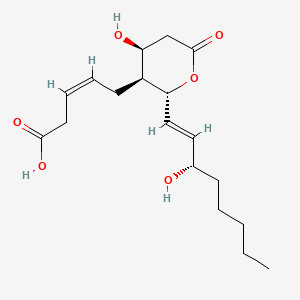
11-脱氢-2,3-二降-TXB2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“11-Dehydro-2,3-dinor-txb2” is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-dehydro-TXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent . Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 .
Synthesis Analysis
The in vivo biosynthesis of thromboxane B2 (TXB2) in humans is currently evaluated by measuring urinary excretion of its major urinary metabolites, 11-dehydro-TXB2 and 2,3-dinor-TXB2 . 11-Dehydro-2,3-dinor-TXB2, another prominent metabolite of exogenous TXB2 in humans, has never been measured in human urine .
Molecular Structure Analysis
The molecular formula of 11-Dehydro-2,3-dinor-txb2 is C18H28O6 . The molecular weight is 340.4 g/mol . The IUPAC name is (Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid .
Chemical Reactions Analysis
Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of 11-dehydro-2,3-dinor-TXB3 in the urine extract into the methyl ester (ME)-11-n-propylamide (PA)-9, 12, 15-dimethylisopropylsilyl (DMIPS) ether derivative was followed by gas chromatography with selected-ion monitoring (GC/SIM) (resolution: 8000) and GC/mass spectrometry (MS) .
Physical And Chemical Properties Analysis
The molecular weight of 11-Dehydro-2,3-dinor-txb2 is 340.4 g/mol . The exact mass is 340.18858861 g/mol . The monoisotopic mass is also provided .
科学研究应用
1. 体内TXA2合成的生物标志物 11-脱氢-2,3-二降-TXB2是血栓烷B2(TXB2)的一种丰富的尿液代谢物,可以用作体内TXA2合成的标志物 .
血小板聚集
TXB2从聚集的血小板中大量释放,并在循环过程中代谢为11-脱氢TXB2和2,3-二降TXB2 .
炎症和癌症研究
血栓烷(TX)A2是通过人体血小板中环氧合酶(COX)-1途径产生的主要花生四烯酸衍生物,参与多种病理生理过程,包括原发性止血、动脉粥样硬化血栓形成、炎症和癌症 .
COX-1抑制的临床药理学
测量TXA2代谢物有助于表征短暂或持续增强血小板活化的病理生理作用,并描述COX-1抑制在健康和疾病中的临床药理学 .
血小板活化评估
血小板TXA2生物合成的评估可以通过体外测量血清TXB2(血小板COX-1活性的指标)来进行,也可以通过测量尿液酶促代谢物(血小板活化的非侵入性指标)来进行体内评估 .
药物-靶标相互作用
作用机制
Target of Action
11-Dehydro-2,3-dinor Thromboxane B2 (11-dehydro-2,3-dinor TXB2) is a metabolite derived from the inactive Thromboxane A2 (TXA2) metabolite, Thromboxane B2 (TXB2) . The primary target of this compound is the cyclooxygenase (COX)-1 pathway in human platelets .
Mode of Action
The compound is formed from TXB2 through the action of cytosolic aldehyde dehydrogenase (ALDH) and β-oxidation processes . It is released by activated platelets .
Biochemical Pathways
The formation of 11-dehydro-2,3-dinor TXB2 involves the breakdown of TXA2, which is the major arachidonic acid derivative via the COX-1 pathway in human platelets . This process is part of the larger eicosanoid signaling pathway, which plays a crucial role in inflammation, hemostasis, and other physiological responses.
Pharmacokinetics
The compound is chemically unstable and is quickly metabolized in the body . It has a half-life of approximately 45 minutes in human plasma . The compound is excreted in urine, making urinary levels of 11-dehydro-TXB2 a useful marker for monitoring the response to therapies such as aspirin .
Result of Action
The production of 11-dehydro-2,3-dinor TXB2 is associated with platelet activation . Elevated levels of this compound have been observed in conditions where platelet activation is prominent, such as heart disease . In a surgery-induced rat model of tendon overuse, levels of 11-dehydro-2,3-dinor TXB2 were found to increase 5.2-fold .
Action Environment
The action of 11-dehydro-2,3-dinor TXB2 can be influenced by various environmental factors. For instance, the use of aspirin can lower the baseline plasma concentrations of the compound . Additionally, conditions such as severe atherosclerosis can lead to significantly higher concentrations of the compound in urine compared to healthy individuals .
安全和危害
Concentrations of 11-dehydro-TXB2 were increased in patients who had recently suffered a pulmonary embolism to a greater extent than either the 11-dehydro-13,14-dihydro-15-keto-TXB2 or the 2,3-dinor-TXB2 metabolites in plasma . These results indicate that plasma TXB2 is readily confounded by platelet activation ex vivo .
未来方向
Urinary 11-dehydro-2,3-dinor-TXB2 is at least as abundant a conversion product of exogenously infused TXB2 as 2,3-dinor-TXB2 . Its excretion increases linearly as a function of the rate of entry of TXB2 into the circulation up to approx. 40-fold the calculated rate of secretion of endogenous TXB2 . This is consistent with previous estimates based on monitoring of the beta-oxidation pathway of TXB2 metabolism .
生化分析
Biochemical Properties
11-Dehydro-2,3-dinor-txb2 is formed from thromboxane B2 through the action of cytosolic aldehyde dehydrogenase and β-oxidation . This compound is an inactive metabolite, meaning it does not exert the same biological effects as its precursor, thromboxane A2. It serves as a useful biomarker for thromboxane A2 production and metabolism. The interactions of 11-Dehydro-2,3-dinor-txb2 with enzymes such as cytosolic aldehyde dehydrogenase highlight its role in the metabolic degradation of thromboxane B2 .
Cellular Effects
While 11-Dehydro-2,3-dinor-txb2 itself is biologically inactive, its presence in cells can indicate the extent of thromboxane A2 activity. Thromboxane A2 influences various cellular processes, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation. By measuring levels of 11-Dehydro-2,3-dinor-txb2, researchers can infer the activity of thromboxane A2 and its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 11-Dehydro-2,3-dinor-txb2 involves its formation from thromboxane B2 through enzymatic reactions. Cytosolic aldehyde dehydrogenase catalyzes the oxidation of thromboxane B2, leading to the production of 11-Dehydro-2,3-dinor-txb2 . This process is part of the broader metabolic pathway that regulates the levels of active and inactive thromboxanes in the body. The binding interactions and enzyme activities involved in this conversion are crucial for maintaining the balance of thromboxane metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the levels of 11-Dehydro-2,3-dinor-txb2 can vary over time, reflecting changes in thromboxane A2 activity. Studies have shown that the concentration of 11-Dehydro-2,3-dinor-txb2 increases significantly in response to surgical procedures or other stimuli that enhance thromboxane A2 production . The stability and degradation of 11-Dehydro-2,3-dinor-txb2 in vitro and in vivo are important factors in its use as a biomarker for thromboxane activity .
Dosage Effects in Animal Models
In animal models, the effects of 11-Dehydro-2,3-dinor-txb2 vary with different dosages of thromboxane A2 precursors. Higher doses of thromboxane A2 lead to increased production of 11-Dehydro-2,3-dinor-txb2, which can be measured to assess the extent of thromboxane activity. Studies have also indicated that excessive levels of thromboxane A2 and its metabolites can result in adverse effects, such as increased risk of thrombosis and vascular complications .
Metabolic Pathways
11-Dehydro-2,3-dinor-txb2 is involved in the metabolic pathways of thromboxane A2 and thromboxane B2. The conversion of thromboxane B2 to 11-Dehydro-2,3-dinor-txb2 involves the action of cytosolic aldehyde dehydrogenase and β-oxidation . This pathway is essential for the regulation of thromboxane levels and the maintenance of hemostatic balance. The interactions with enzymes and cofactors in this pathway highlight the complexity of thromboxane metabolism .
Transport and Distribution
The transport and distribution of 11-Dehydro-2,3-dinor-txb2 within cells and tissues are influenced by its metabolic origin. As a metabolite of thromboxane B2, it is primarily found in the blood and urine. The distribution of 11-Dehydro-2,3-dinor-txb2 can provide insights into the systemic activity of thromboxane A2 and its role in various physiological processes .
Subcellular Localization
The subcellular localization of 11-Dehydro-2,3-dinor-txb2 is primarily within the cytosol, where it is produced from thromboxane B2. The activity and function of 11-Dehydro-2,3-dinor-txb2 are closely linked to its localization, as it is involved in the metabolic degradation of thromboxane B2. The targeting signals and post-translational modifications that direct 11-Dehydro-2,3-dinor-txb2 to specific cellular compartments are important for its role in thromboxane metabolism .
属性
IUPAC Name |
(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]pent-3-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h5-6,10-11,13-16,19-20H,2-4,7-9,12H2,1H3,(H,21,22)/b6-5-,11-10+/t13-,14-,15-,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAAKFHMQLYVGV-YCEKRRLLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

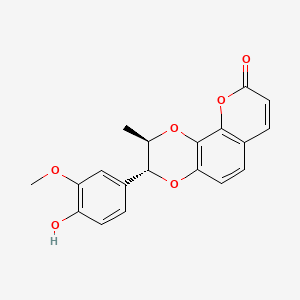

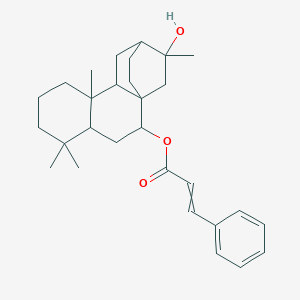
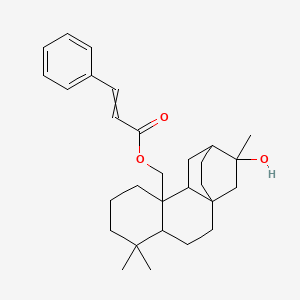
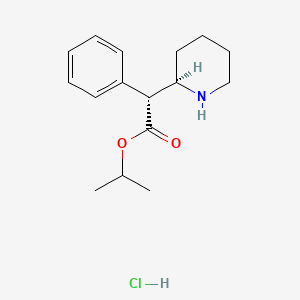
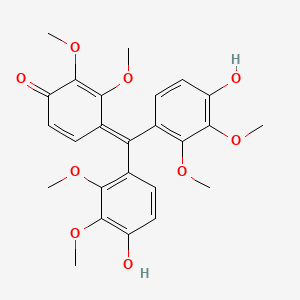
![1-Hydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B593586.png)

